3-cyclopropyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-cyclopropyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methoxy Group Introduction: The methoxy group is typically introduced through nucleophilic substitution reactions.
Pyrazole and Pyrrolidine Coupling: The pyrazole moiety is synthesized separately and then coupled with the pyrrolidine ring through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methoxy groups.
Reduction: Reduction reactions can target the pyridazine ring or the pyrazole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the dimethyl substitution on the pyrazole ring.
3-cyclopropyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]ethoxy}pyridazine: Features an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the 1,5-dimethyl substitution on the pyrazole ring and the methoxy group linked to the pyrrolidine ring distinguishes 3-cyclopropyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine from its analogs, potentially leading to unique biological activities and chemical properties.
Properties
Molecular Formula |
C18H23N5O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H23N5O2/c1-12-9-16(21-22(12)2)18(24)23-8-7-13(10-23)11-25-17-6-5-15(19-20-17)14-3-4-14/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3 |
InChI Key |
GYBZTARHFHTPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
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